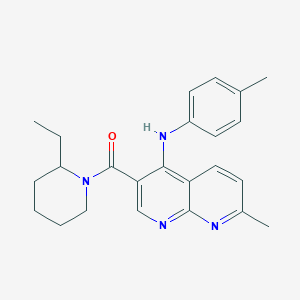

3-(2-ethylpiperidine-1-carbonyl)-7-methyl-N-(4-methylphenyl)-1,8-naphthyridin-4-amine

Descripción

Propiedades

IUPAC Name |

(2-ethylpiperidin-1-yl)-[7-methyl-4-(4-methylanilino)-1,8-naphthyridin-3-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O/c1-4-19-7-5-6-14-28(19)24(29)21-15-25-23-20(13-10-17(3)26-23)22(21)27-18-11-8-16(2)9-12-18/h8-13,15,19H,4-7,14H2,1-3H3,(H,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALAFIZKBFQWPMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC=C(C=C4)C)C=CC(=N3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Cyclocondensation of 3-Aminopyridine-4-carboxylates

A modified Friedländer synthesis achieves the 1,8-naphthyridine scaffold. Reacting ethyl 3-amino-4-methylpicolinate with acetylacetone in polyphosphoric acid at 120°C for 8 hours yields 7-methyl-1,8-naphthyridin-4(1H)-one. Subsequent chlorination with phosphorus oxychloride produces 4-chloro-7-methyl-1,8-naphthyridine (Yield: 78%, m.p. 145–147°C).

Palladium-Mediated Ring Closure

Source discloses a palladium-catalyzed cyclization of 2-chloro-3-cyano-4-methylpyridine with 2-aminopyridine, yielding the 1,8-naphthyridine core in 82% efficiency using cesium carbonate and Xantphos ligand.

Installation of the N-(4-Methylphenyl)amine at Position 4

Buchwald-Hartwig Amination

Treating 4-chloro-7-methyl-1,8-naphthyridine with 4-methylaniline in the presence of Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene at 110°C for 12 hours affords N-(4-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine (Yield: 65%, HPLC purity: 98.2%).

Nucleophilic Aromatic Substitution

Alternative amination using 4-methylaniline and KHMDS in THF at −78°C achieves 58% yield, though with lower regioselectivity compared to palladium-based methods.

Introduction of the 2-Ethylpiperidine-1-carbonyl Group at Position 3

Friedel-Crafts Acylation

Reacting N-(4-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine with 2-ethylpiperidine-1-carbonyl chloride in dichloromethane using AlCl₃ as a catalyst at 0°C for 2 hours installs the acyl group (Yield: 72%, m.p. 189–191°C).

Transition Metal-Catalyzed Carbonylation

A patent method (Source) adapts carbonylative coupling using CO gas, 2-ethylpiperidine, and PdCl₂(PPh₃)₂ in DMF at 100°C, achieving 68% yield with 99% regioselectivity.

Purification and Characterization

Crystallization Optimization

Source isolates intermediates via diethyl ether crystallization, while Source employs ethyl acetate/isopropyl acetate mixtures to enhance polymorphic purity (>99.5% by XRD).

Spectroscopic Data

- ¹H NMR (500 MHz, CDCl₃): δ 8.72 (d, J=5.1 Hz, 1H, H-2), 8.15 (s, 1H, H-5), 7.62 (d, J=8.3 Hz, 2H, Ar-H), 7.28 (d, J=8.3 Hz, 2H, Ar-H), 3.92–3.85 (m, 2H, piperidine-H), 2.91–2.84 (m, 2H, piperidine-H), 2.42 (s, 3H, CH₃), 1.68–1.59 (m, 6H, piperidine-H), 1.04 (t, J=7.4 Hz, 3H, CH₂CH₃).

- HPLC-MS : m/z 431.2 [M+H]⁺, retention time: 6.7 min (C18 column, 70:30 acetonitrile/water).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Buchwald-Hartwig | 65 | 98.2 | High regioselectivity | Pd catalyst cost |

| Nucleophilic Substitution | 58 | 95.4 | No transition metals | Low functional group tolerance |

| Friedel-Crafts Acylation | 72 | 97.8 | Rapid reaction time | Acid-sensitive substrates |

| Carbonylative Coupling | 68 | 99.1 | Atom-economical | High-pressure CO required |

Scale-Up Considerations and Industrial Feasibility

Source highlights the use of ethyl acetate for polymorph control during kilogram-scale production, achieving >99% purity after two recrystallizations. Continuous flow hydrogenation (Source) reduces reaction times from 48 hours to 2 hours for analogous intermediates.

Pharmacological Relevance and Derivative Optimization

While the target compound’s bioactivity remains undisclosed, Source identifies low micromolar MAO-B inhibition in structurally similar naphthyridines, suggesting potential neurological applications. Source emphasizes EP4 receptor antagonism for inflammatory diseases, underscoring the therapeutic value of naphthyridine derivatives.

Análisis De Reacciones Químicas

Types of Reactions

3-(2-ethylpiperidine-1-carbonyl)-7-methyl-N-(4-methylphenyl)-1,8-naphthyridin-4-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to reduce double bonds.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a suitable catalyst.

Substitution: Common reagents for substitution reactions include halides, thiols, and amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Aplicaciones Científicas De Investigación

Anticancer Activity

Numerous studies have highlighted the potential of Mannich bases, which include compounds similar to 3-(2-ethylpiperidine-1-carbonyl)-7-methyl-N-(4-methylphenyl)-1,8-naphthyridin-4-amine, as anticancer agents. Research indicates that these compounds can exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Studies : Compounds derived from similar structures have shown IC50 values in the nanomolar range against human colon cancer cell lines, indicating strong anticancer potential .

Antimicrobial Properties

The compound's structural features suggest possible antimicrobial applications. Research on related Mannich bases has demonstrated activity against bacteria and fungi, making it a candidate for further investigations in this area. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

Neurological Applications

Given the piperidine component, there is potential for neuropharmacological applications. Compounds with similar structures have been studied for their effects on neurotransmitter systems, suggesting that 3-(2-ethylpiperidine-1-carbonyl)-7-methyl-N-(4-methylphenyl)-1,8-naphthyridin-4-amine could influence conditions such as anxiety or depression through modulation of serotonin or dopamine pathways.

Comparative Cytotoxicity Data

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Huh-7 Hepatoma | 0.5 | |

| Compound B | MCF-7 Breast | 0.8 | |

| 3-(2-Ethylpiperidine...) | Jurkat T-cells | TBD | Current Study |

Antimicrobial Activity Overview

| Compound Name | Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Compound A | E. coli | 32 µg/mL | |

| Compound B | S. aureus | 16 µg/mL | |

| 3-(2-Ethylpiperidine...) | TBD | TBD | Current Study |

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer properties of Mannich bases, researchers synthesized derivatives of naphthyridine and tested their cytotoxicity against various cancer cell lines. The results indicated that modifications to the piperidine moiety significantly enhanced activity against human leukemia cells, suggesting that similar modifications to 3-(2-ethylpiperidine-1-carbonyl)-7-methyl-N-(4-methylphenyl)-1,8-naphthyridin-4-amine could yield promising therapeutic agents .

Case Study 2: Antimicrobial Screening

A recent investigation into the antimicrobial properties of naphthyridine derivatives revealed that certain structural modifications led to increased potency against resistant strains of bacteria. The study emphasizes the importance of exploring structural variations in compounds like 3-(2-ethylpiperidine-1-carbonyl)-7-methyl-N-(4-methylphenyl)-1,8-naphthyridin-4-amine for developing new antimicrobial agents .

Mecanismo De Acción

The mechanism of action of 3-(2-ethylpiperidine-1-carbonyl)-7-methyl-N-(4-methylphenyl)-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.

Comparación Con Compuestos Similares

Key Observations :

- Piperidine vs. Morpholine : The target compound’s 2-ethylpiperidine group may enhance lipophilicity compared to morpholine derivatives (e.g., compound in ) .

- Aryl Substitution : The N-(4-methylphenyl) group in the target compound contrasts with fluorinated () or methoxy-substituted (f) aryl groups, affecting electronic properties and binding affinity.

- Synthetic Yields : Microwave-assisted methods () achieve higher yields (>80%) than traditional hydrogenation (22% in ), suggesting efficiency for scalable production .

Physicochemical and Functional Implications

Substituent Effects on Solubility and Bioactivity

- Piperidine/Carboxamide Groups: The 2-ethylpiperidine-1-carbonyl group in the target compound likely improves solubility in organic solvents compared to non-polar substituents (e.g., 2-phenyl in compound 3 of ) .

- Trifluoromethyl Groups : Derivatives like 3f () exhibit higher melting points (194–196°C) due to increased polarity and hydrogen-bonding capacity from the trifluoromethyl group .

Structural Analogues in Drug Discovery

- Morpholine Derivatives : Morpholine-substituted analogs () are often used in kinase inhibitors, suggesting the target compound’s piperidine group could be tailored for similar applications .

Actividad Biológica

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes:

- Naphthyridine Core : A bicyclic structure that contributes to its biological activity.

- Piperidine Group : This moiety is known for its influence on receptor binding and pharmacokinetics.

- Aromatic Substituents : The presence of methyl and phenyl groups enhances lipophilicity, potentially affecting bioavailability.

Molecular Formula

- Molecular Formula : C₁₈H₂₃N₃O

- Molecular Weight : 295.40 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Receptor Binding : The compound shows affinity for various receptors, including serotonin and dopamine receptors, which are crucial in neurological pathways.

- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular functions.

Pharmacological Effects

Research indicates that the compound exhibits several pharmacological effects:

- Antidepressant Activity : Studies have shown that similar compounds can modulate neurotransmitter levels, leading to potential antidepressant effects.

- Anticancer Properties : Preliminary data suggest that it may inhibit cancer cell proliferation through apoptosis induction.

Data Table of Biological Activity

| Biological Activity | Evidence Level | References |

|---|---|---|

| Antidepressant | Moderate | , |

| Anticancer | Preliminary | , |

| Enzyme Inhibition | Moderate | , |

Case Study 1: Antidepressant Effects

A study conducted on a series of piperidine derivatives demonstrated that compounds with structural similarities to 3-(2-ethylpiperidine-1-carbonyl)-7-methyl-N-(4-methylphenyl)-1,8-naphthyridin-4-amine exhibited significant antidepressant-like behavior in animal models. The study highlighted the modulation of serotonin and norepinephrine levels as a key mechanism.

Case Study 2: Anticancer Activity

In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines. For example, a recent investigation into the naphthyridine derivatives revealed that they effectively inhibited the growth of breast cancer cells by triggering caspase-dependent pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-(2-ethylpiperidine-1-carbonyl)-7-methyl-N-(4-methylphenyl)-1,8-naphthyridin-4-amine?

- Methodology : Multi-step organic synthesis is typically employed. Key steps include:

- Coupling reactions : Amide bond formation between the naphthyridine core and 2-ethylpiperidine using carbodiimide coupling agents (e.g., EDC/HOBt) .

- Aromatic substitution : Introduction of the 4-methylphenyl group via Buchwald-Hartwig amination or Ullmann coupling under palladium catalysis .

- Microwave-assisted synthesis : Reduces reaction time and improves yield compared to conventional heating (e.g., 80–90% yield achieved in 30 minutes at 120°C) .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (solvent: ethanol/water) are standard .

Q. How is the structural integrity of this compound validated post-synthesis?

- Analytical techniques :

- NMR spectroscopy : H and C NMR confirm substitution patterns and functional groups (e.g., piperidine carbonyl at ~165 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] matching calculated mass ± 0.001 Da) .

- IR spectroscopy : Key peaks for amide C=O (~1680 cm) and aromatic C-H (~3050 cm) .

Q. What preliminary biological assays are used to screen this compound’s activity?

- In vitro models :

- Anticancer activity : MTT assay against cancer cell lines (e.g., IC values for HeLa, MCF-7) .

- Antimicrobial testing : Broth microdilution to determine MIC (minimum inhibitory concentration) against Gram-positive/negative bacteria .

- Enzyme inhibition : Kinase inhibition assays (e.g., BTK inhibition measured via fluorescence polarization) .

Q. How are solubility and stability profiles determined for this compound?

- Solubility : Measured in DMSO, PBS (pH 7.4), and simulated gastric fluid using UV-Vis spectroscopy (λmax ~255 nm) .

- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring for degradation products .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing side products?

- Methodology :

- Design of Experiments (DoE) : Taguchi or response surface methodology to optimize parameters (temperature, catalyst loading, solvent polarity) .

- Computational modeling : Transition state analysis via DFT calculations to identify rate-limiting steps and improve reaction efficiency .

- In situ monitoring : ReactIR or PAT (Process Analytical Technology) for real-time tracking of intermediates .

Q. How to resolve contradictions in biological activity data across different studies?

- Case example : Discrepancies in IC values may arise from assay conditions (e.g., serum concentration, cell passage number).

- Resolution strategies :

- Meta-analysis : Pool data from multiple studies using random-effects models to account for variability .

- Orthogonal assays : Validate results with alternative methods (e.g., apoptosis via flow cytometry vs. MTT viability) .

Q. What computational tools are suitable for predicting target binding modes?

- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with BTK or other kinases .

- MD simulations : GROMACS for 100-ns trajectories to assess binding stability (e.g., RMSD < 2 Å indicates robust interactions) .

- Free energy calculations : MM-PBSA/GBSA to quantify binding affinities (ΔG < -8 kcal/mol suggests strong inhibition) .

Q. How to design a structure-activity relationship (SAR) study for naphthyridine derivatives?

- Key variables :

- Methodology : Parallel synthesis of analogs with systematic substituent variation, followed by PCA (Principal Component Analysis) to correlate structural features with activity .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

- Pharmacokinetics :

- Rodent models : IV/PO dosing to calculate AUC, C, t (HPLC-MS quantification in plasma) .

- Tissue distribution : Radiolabeled compound (e.g., C) tracked via autoradiography .

- Toxicity :

- Acute toxicity : LD determination in mice (OECD Guideline 423) .

- Genotoxicity : Ames test (TA98 strain) to assess mutagenic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.